N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 886952-93-8
Cat. No.: VC11884818
Molecular Formula: C22H18ClN3O4S2
Molecular Weight: 488.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide - 886952-93-8](/images/structure/VC11884818.png)
Specification
CAS No. | 886952-93-8 |
---|---|
Molecular Formula | C22H18ClN3O4S2 |
Molecular Weight | 488.0 g/mol |
IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C22H18ClN3O4S2/c1-30-18-9-8-17(23)20-19(18)25-22(31-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(11-15)32(2,28)29/h3-12H,13H2,1-2H3 |
Standard InChI Key | RGBHZTOUWAVFOG-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Canonical SMILES | COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound is defined by the molecular formula C₂₂H₁₈ClN₃O₄S₂ and a molecular weight of 488.0 g/mol . Its IUPAC name reflects a benzothiazole core substituted with chlorine and methoxy groups at positions 7 and 4, respectively, alongside a methanesulfonylbenzamide moiety linked to a pyridin-3-ylmethyl group.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 886952-93-8 |
Molecular Formula | C₂₂H₁₈ClN₃O₄S₂ |
Molecular Weight | 488.0 g/mol |
Structural Class | Benzothiazole derivative |
Structural Depiction
The compound features:
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A 1,3-benzothiazole ring with chloro (-Cl) and methoxy (-OCH₃) substituents at positions 7 and 4.
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A methanesulfonyl (-SO₂CH₃) group attached to the benzamide component.
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A pyridin-3-ylmethyl group bridging the benzamide and benzothiazole units.
The interplay of these groups confers unique electronic and steric properties, influencing reactivity and potential biological interactions .
Synthetic Pathways
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution patterns on the benzothiazole ring.
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Steric Hindrance: The pyridin-3-ylmethyl group may complicate coupling reactions, necessitating optimized conditions.
Physicochemical Properties
Solubility and Stability
The methanesulfonyl and pyridine groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the benzothiazole core contributes to thermal stability. Experimental data on melting/boiling points remain unreported in accessible sources .
Spectroscopic Characterization
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